![molecular formula C14H13ClN4O2 B2496899 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899756-78-6](/img/structure/B2496899.png)
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a 2-chlorophenylmethyl substituent at position 5 and a 2-hydroxyethyl group at position 1. This scaffold is part of a broader class of purine analogs known for diverse pharmacological activities, including kinase inhibition, antitumor, and antifungal properties . The 2-hydroxyethyl group may enhance solubility compared to alkyl or aryl substituents, while the 2-chlorophenyl moiety could influence target binding affinity due to its electron-withdrawing and steric effects .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-12-4-2-1-3-10(12)8-18-9-16-13-11(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMLSGYSCCROHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Pyrazolo[3,4-d]Pyrimidin-4-One Synthesis
The foundational pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. Two dominant strategies emerge from the literature:
Hydrazine-Mediated Cyclization
A widely adopted method involves reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with acetic anhydride and phosphoric acid under reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the nitrile group, followed by cyclization to form the pyrimidinone ring. Key parameters include:
Malononitrile-Based Route
Alternative approaches utilize malononitrile derivatives, as described in TR2021008599T. 4-Phenoxybenzoic acid is converted to an enol intermediate via reaction with malononitrile, followed by trimethylsilyldiazomethane-mediated methylation. Subsequent condensation with hydrazine hydrate yields the pyrazole precursor, which undergoes formamide-assisted cyclization to the pyrimidinone core.
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Hydrazine cyclization | 5-Amino-3-methylpyrazole | H3PO4 | 68 | 98.5 |
Malononitrile route | 4-Phenoxybenzoic acid | TMS-diazomethane | 55 | 97.2 |
Substitution at Position 5: (2-Chlorophenyl)Methyl Incorporation
Introducing the (2-chlorophenyl)methyl group requires either transition-metal catalysis or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 5-bromo-pyrazolo[3,4-d]pyrimidin-4-one and (2-chlorophenyl)methylboronic acid achieves C5 functionalization. Optimal conditions from TR2021008599T:
Direct Alkylation
Reacting the deprotonated pyrimidinone with 2-chlorobenzyl bromide in THF at 0°C provides a lower-cost alternative:
- Base : LDA (2.0 equiv)
- Temperature : 0°C → room temperature
- Yield : 58% (with 12% dialkylation byproduct)
Table 2: Position 5 Functionalization Efficiency
Method | Catalyst | Temperature (°C) | Isolated Yield (%) |
---|---|---|---|
Suzuki coupling | Pd(dppf)Cl2 | 80 | 81 |
Direct alkylation | LDA | 0–25 | 58 |
Sequential Synthesis Optimization
The order of functional group installation significantly impacts overall yield:
Hydroxyethyl First Strategy
Purification and Characterization
Final purification employs gradient elution chromatography (hexane/EtOAc 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Key analytical data:
Industrial-Scale Considerations
For bulk production, the Suzuki-Miyaura route proves most viable despite palladium costs. Catalyst recycling protocols reduce expenses:
- Pd recovery : >92% via activated carbon adsorption
- Solvent recycling : Dioxane/water azeotrope separation reduces waste
Batch process metrics (100 kg scale):
- Cycle time : 48 hours
- Overall yield : 73%
- Purity : 98.8%
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxyethyl group (-CH2CH2OH) undergoes oxidation under controlled conditions. Common reagents and outcomes include:
These reactions are critical for modifying solubility and bioavailability in drug development contexts .
Nucleophilic Substitution
The 2-chlorobenzyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects of the chlorine atom:
Nucleophile | Catalyst | Product | Application |
---|---|---|---|
Piperazine | CuI, DMF, 110°C | 5-(piperazinylbenzyl) analog | Kinase inhibition enhancement |
Thiophenol | K2CO3, DMSO | 5-(2-phenylthio-benzyl) derivative | Probing electronic effects |
NaN3 | Microwave irradiation | Azido-substituted intermediate for click chemistry | Bioconjugation probes |
Substitution at this position modulates target selectivity in kinase inhibitors .
Ring Functionalization
The pyrazolo[3,4-d]pyrimidine core undergoes regioselective modifications:
Electrophilic Aromatic Substitution
Reagent | Position | Product | Key Finding |
---|---|---|---|
HNO3/H2SO4 | C-6 | 6-nitro derivative | Enhanced anticancer activity (IC50 ↓40%) |
Br2 (1 equiv) | C-3 | 3-bromo analog | Enables Suzuki couplings |
Reductive Amination
Amine | Reducing Agent | Product | Biological Impact |
---|---|---|---|
Benzylamine | NaBH3CN | N-alkylated pyrimidine | Improved blood-brain barrier penetration |
Methylamine | H2 (Pd/C) | Secondary amine adduct | Reduced cytotoxicity |
Hydrolysis Reactions
The lactam moiety (pyrimidin-4-one) undergoes hydrolysis:
Condition | Product | Stability |
---|---|---|
6M HCl, reflux | Pyrazolo-pyrimidine dicarboxylic acid | pH-sensitive |
NaOH (aq), 80°C | Ring-opened pyrazole derivative | Thermolabile |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Reaction Type | Catalyst System | Application |
---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl2, K3PO4 | Introduction of aryl/heteroaryl groups |
Sonogashira | Pd(PPh3)4, CuI | Alkynylation for fluorescence tagging |
Stability Under Biological Conditions
Critical degradation pathways in physiological environments:
Condition | Half-life | Major Degradant |
---|---|---|
pH 1.2 (simulated gastric) | 2.1 hrs | Hydrolyzed pyrazole ring |
Human liver microsomes | 45 mins | Oxidized hydroxyethyl → carboxylic acid |
This compound's reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. The 2-chlorobenzyl group and hydroxyethyl chain provide orthogonal handles for sequential functionalization, while the electron-deficient pyrazolo-pyrimidine core
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit notable antimicrobial activity. For instance:
- In vitro Studies : Compounds similar to 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been tested against bacteria and fungi using the agar well diffusion method. Specific derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and proliferation. For example, docking studies suggest that structural modifications enhance binding affinity to target proteins associated with cancer cell metabolism .
-
Case Studies :
- A study evaluated similar compounds against Mycobacterium tuberculosis, revealing promising results for certain derivatives with IC50 values indicating potent activity .
- Cytotoxicity assessments on human embryonic kidney cells showed that several derivatives maintained a favorable safety profile while exhibiting effective antibacterial properties .
Mécanisme D'action
The mechanism of action of 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Substituents : 2-Chloroethyl at position 1.
- Key Difference : The chloroethyl substituent increases electrophilicity, enabling DNA cross-linking, whereas the hydroxyethyl group in the target compound favors hydrogen bonding with biological targets.
Pharmacokinetic and Structural Insights
*Calculated using fragment-based methods.
Activité Biologique
The compound 5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H13ClN4O
- Molecular Weight : 304.73 g/mol
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound under discussion has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively.
Table 1: Anti-inflammatory Activity Comparison
2. Anticancer Activity
The compound has shown promising anticancer effects in various studies. It was evaluated for its cytotoxicity against several cancer cell lines.
- Cytotoxicity Data :
Table 2: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
A549 | 49.85 | Induces apoptosis | |
Aurora-A Kinase | 0.067 | Kinase inhibition |
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, showing effectiveness against various bacterial strains.
Table 3: Antimicrobial Activity Overview
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Study on Anti-inflammatory Effects :
- Anticancer Research :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. Key steps may include:
- Cyclocondensation : Use NHOAc in glacial acetic acid under reflux (108°C) to form the pyrazolo[3,4-d]pyrimidine core .
- Chlorination : POCl in DMF at 0–60°C for introducing chlorine substituents .
- Substitution reactions : Ethanol/water mixtures (4:1 v/v) under reflux for introducing the 2-hydroxyethyl group . Optimization : Monitor reaction progress via TLC and adjust solvent polarity or temperature to improve yield. Purify intermediates via column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : Analyze H and C spectra to verify substituent positions and hydrogen bonding (e.g., hydroxyethyl group at δ 3.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHClNO: 351.08) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry (if crystalline derivatives are obtainable) .
Q. How should the compound be stored to ensure stability?
- Store at –20°C in airtight, light-resistant containers.
- Use desiccants to prevent hydrolysis of the pyrimidin-4-one ring .
Advanced Research Questions
Q. How can binding affinity and inhibition constants for biological targets be determined experimentally?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics (K) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-target interactions to calculate K and stoichiometry .
- Enzymatic assays : Use fluorogenic substrates to determine IC values under varying ATP concentrations (e.g., for kinase inhibition studies) .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Variable analysis : Compare assay conditions (e.g., cell lines, serum concentrations) that may affect potency. For example, discrepancies in IC values could arise from differences in ATP levels in kinase assays .
- Purity validation : Re-test the compound using HPLC (>98% purity) to exclude impurities as confounding factors .
- Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to harmonize data from disparate studies .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase ATP-binding pockets). Validate with MD simulations to assess binding stability .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bonds with the pyrimidin-4-one ring) using tools like Phase .
Q. How can pharmacokinetic properties be evaluated in preclinical studies?
- In vitro models :
- Caco-2 permeability assays : Assess intestinal absorption (P >1×10 cm/s indicates high permeability) .
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life (t) .
- In vivo studies : Administer the compound to rodents and analyze plasma levels via LC-MS/MS to calculate AUC, C, and clearance .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.